molecular formula C18H18ClN3O5S2 B2921061 6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 895466-41-8

6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2921061
CAS No.: 895466-41-8
M. Wt: 455.93
InChI Key: BBOFXGYXVCOTJJ-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This structure is modified with key substituents:

  • An acetyl group at position 6, which may influence metabolic stability and lipophilicity.
  • A carboxamide group at position 3, contributing to hydrogen-bonding interactions, often critical for biological activity.

Structural elucidation of such compounds typically employs crystallographic tools like the SHELX software suite , though direct evidence linking this compound to SHELX-based studies is absent here.

Properties

IUPAC Name

6-acetyl-2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S2/c1-10(23)22-7-6-13-14(8-22)28-18(16(13)17(20)25)21-15(24)9-29(26,27)12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFXGYXVCOTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 895466-41-8) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, including antibacterial action, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₅S₂
  • Molecular Weight : 455.9 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing a sulfamoyl group have shown effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak

Studies suggest that the presence of the 4-chlorophenylsulfonyl moiety enhances the antibacterial efficacy by interfering with bacterial cell wall synthesis and function .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding its effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds similar to this structure have demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound has also shown significant urease inhibition, which may be beneficial in managing urinary tract infections and related conditions.
EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseVaries by compound

These findings indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Hypoglycemic and Diuretic Effects

The biological profile of the compound suggests potential hypoglycemic activity , which could be useful in diabetes management. Additionally, diuretic properties have been noted in related compounds, indicating a possible role in fluid regulation and hypertension treatment .

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives of compounds bearing the thieno[2,3-c]pyridine structure. The most active derivatives were tested against common pathogens, revealing moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .
  • In Silico Studies : Docking studies conducted on similar compounds showed favorable interactions with target enzymes, suggesting a mechanism of action that warrants further investigation in vivo .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C₂₀H₁₉ClN₃O₄S₂ (inferred) ~469.0 (calculated) 4-Chlorophenyl sulfonyl, acetyl, carboxamide Sulfonyl group enhances polarity; acetyl may reduce metabolic degradation.
6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-... (1171076-68-8) C₂₂H₂₄ClN₃O₃S 446.0 4-Chlorophenyl cyclopentanecarboxamido, acetyl, carboxamide Bulky cyclopentane group increases steric hindrance; lower polarity.
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-... hydrochloride C₂₂H₂₃ClN₂O₃S₂ 463.0 Benzyl, thiophene-2-carboxamido, ethyl ester hydrochloride Thiophene introduces aromaticity; benzyl group elevates lipophilicity.

Implications of Structural Variations

Polarity and Solubility :

  • The sulfonyl group in the target compound likely improves aqueous solubility compared to the cyclopentanecarboxamido substituent in CAS 1171076-68-8, which is more hydrophobic .
  • The ethyl ester and hydrochloride salt in the compound from may enhance solubility in polar solvents, though this is counterbalanced by the lipophilic benzyl group.

The thiophene group in contributes π-electron density, which could enhance binding to aromatic residues in proteins.

Bioactivity Potential: Sulfonyl-containing compounds are often associated with protease inhibition (e.g., sulfonamide drugs), suggesting the target compound may share such mechanisms. Benzyl and thiophene groups, as seen in , are common in kinase inhibitors (e.g., imatinib analogs), though the hydrochloride salt in this compound may limit blood-brain barrier penetration.

Limitations of Available Data

  • Experimental data (e.g., solubility, melting points, bioactivity) are absent in the provided evidence, necessitating caution in extrapolating properties.
  • Synthetic routes , stability, and toxicity profiles remain unaddressed, highlighting the need for further research.

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